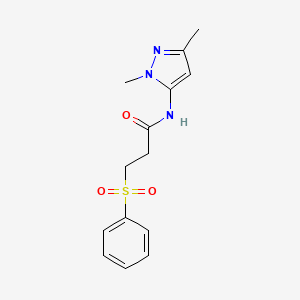

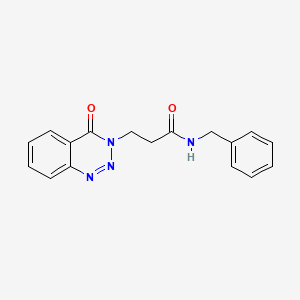

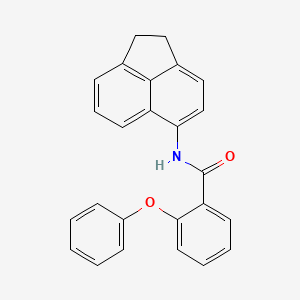

![molecular formula C22H18N2O6 B6524259 ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate CAS No. 477501-08-9](/img/structure/B6524259.png)

ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate (EDBC) is a novel small-molecule compound with a wide range of applications in the scientific research field. EDBC has been extensively studied and has been found to possess various biochemical and physiological effects.

Mechanism of Action

Target of Action

The primary target of ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate, also known as DSSO crosslinker, is proteins, specifically the amine groups in lysine residues . This compound is used for studying protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) .

Mode of Action

DSSO crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It possesses two N-hydroxysuccinimide (NHS) esters for targeting lysine residues, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide . The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein-protein interactions. By crosslinking proteins, DSSO can help elucidate the structure and function of protein complexes .

Pharmacokinetics

It is known that the compound is membrane-permeable . This allows it to penetrate cells and interact with intracellular proteins. The impact of these properties on bioavailability is currently unknown.

Result of Action

The result of DSSO crosslinker’s action is the formation of crosslinks between proteins, which can then be analyzed using mass spectrometry . This provides valuable information about protein-protein interactions, structural dynamics of protein complexes, and potential drug targets .

Action Environment

The action of DSSO crosslinker can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . The pH of the environment may also affect the reactivity of the NHS esters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate in lab experiments is its low toxicity, which makes it safe to use in experiments. However, ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate is not very stable and is prone to degradation, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate research. One potential direction is to further study the mechanism of action of ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate and to identify the specific proteins that it binds to. Another potential direction is to develop new methods of drug delivery using ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate. Finally, another potential direction is to further study the biochemical and physiological effects of ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate and to develop new treatments for various diseases and disorders.

Synthesis Methods

Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate can be synthesized by a two-step process involving the reaction of 2,5-dioxopyrrolidine-1-carboxylic acid with ethyl 3-aminobenzoate in the presence of a base and an acid. The first step involves the formation of an amide bond between the two reactants in the presence of a base, such as sodium hydroxide. The second step involves the formation of an ester bond between the amide product and ethyl benzofuran-2-carboxylate in the presence of an acid, such as hydrochloric acid.

Scientific Research Applications

Ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate has been used in various scientific research applications, such as in the study of cancer, drug delivery, and gene expression. ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate has been used to study the effects of cancer cells and to develop new treatments for cancer. ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate has also been used to study the effects of drug delivery systems and to develop new drug delivery systems. Finally, ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate has been used to study gene expression and to develop new methods of gene therapy.

properties

IUPAC Name |

ethyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6/c1-2-29-22(28)20-19(15-8-3-4-9-16(15)30-20)23-21(27)13-6-5-7-14(12-13)24-17(25)10-11-18(24)26/h3-9,12H,2,10-11H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENPBDGOASAHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

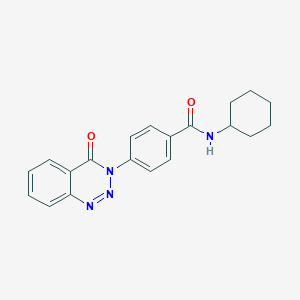

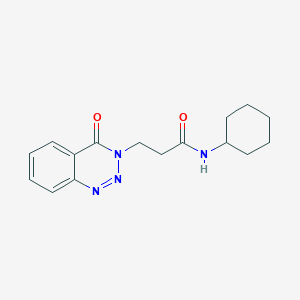

![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)

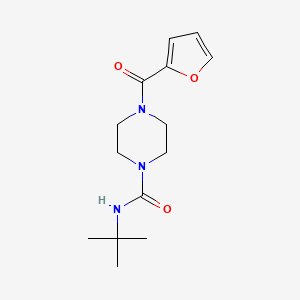

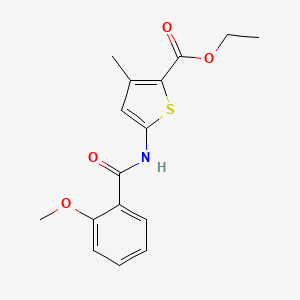

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)

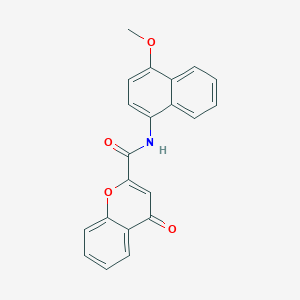

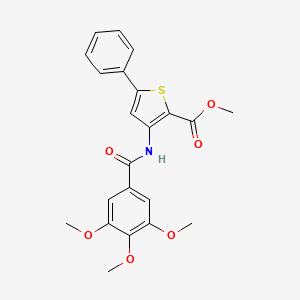

![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)